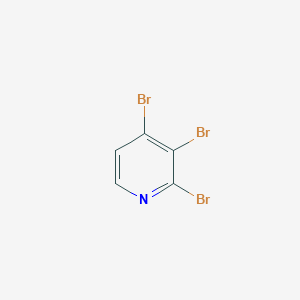

2,3,4-Tribromopyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,4-tribromopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br3N/c6-3-1-2-9-5(8)4(3)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USXXIRQDHZXYHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355737 | |

| Record name | 2,3,4-tribromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2402-91-7 | |

| Record name | 2,3,4-Tribromopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2402-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-tribromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,3,4-Tribromopyridine CAS number and identifiers

The following technical guide details the physiochemical profile, synthetic pathways, and reactivity of 2,3,4-Tribromopyridine , a specialized halogenated heterocyclic scaffold used in advanced medicinal chemistry.

CAS Number: 2402-91-7 Chemical Formula: C₅H₂Br₃N Molecular Weight: 315.79 g/mol [1]

Executive Summary

This compound is a tri-halogenated pyridine scaffold characterized by a unique substitution pattern that enables highly regioselective functionalization. Unlike its symmetric isomer (2,4,6-tribromopyridine), the 2,3,4-isomer possesses three chemically distinct carbon-bromine bonds. This asymmetry allows researchers to sequentially install three different pharmacophores via orthogonal cross-coupling strategies (e.g., Suzuki-Miyaura, Buchwald-Hartwig), making it a high-value "molecular chassis" for diversity-oriented synthesis (DOS) in drug discovery.[1]

Chemical Identity & Physiochemical Profile[2][3][4][5]

| Property | Specification | Notes |

| CAS Number | 2402-91-7 | Verified Identifier |

| IUPAC Name | This compound | |

| SMILES | Brc1c(Br)c(Br)ccn1 | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 84 – 86 °C | Recrystallized from EtOH [1] |

| Solubility | Soluble in DCM, THF, EtOAc; Low in Water | Lipophilic scaffold |

| Purity Markers | 1H NMR: δ 8.21 (d), 7.43 (d) | Distinct doublet patterns for H5/H6 |

Synthetic Routes & Manufacturing

The synthesis of this compound is challenging due to the tendency of pyridine halogenation to favor the 3,5-positions (electrophilic) or 2,4,6-positions (nucleophilic/radical). Two primary routes exist:

Method A: Dehydroxy-Bromination (Classic)

This method involves the reaction of 2,4-dihydroxypyridine with phosphorus oxybromide (POBr₃).[1][2] While effective for generating 2,4-dibromopyridine, the 2,3,4-tribromo congener is often formed as a minor byproduct (approx. 9% yield) due to over-bromination at the C3 position.

-

Reagents: POBr₃, 125 °C.

-

Utility: Low-yielding; typically requires chromatographic separation from the 2,4-dibromo major product.[1]

Method B: Directed Metallation / Halogen Dance (Modern)

A more controlled approach utilizes the "Halogen Dance" mechanism or directed ortho-metallation (DoM) starting from 2,3-dibromopyridine.[1]

-

Protocol: Treatment of 2,3-dibromopyridine with a hindered base (e.g., LDA or LiTMP) at low temperature (-78 °C) selectively deprotonates the C4 position (ortho to the C3-Br).[1] Quenching with an electrophilic bromine source (e.g., CBr₄ or Br₂) yields this compound.

-

Advantage: Higher regioselectivity and yield compared to Method A.[1]

Visualization: Synthetic Pathways

Figure 1: Comparison of the classic POBr₃ mediated synthesis (low yield) versus the modern directed metallation route (high selectivity).

Reactivity & Applications in Drug Design

The core value of this compound lies in its regioselective reactivity . The three bromine atoms react at different rates depending on the reaction type (S_NAr vs. Pd-catalyzed coupling), allowing for sequential substitution.

Nucleophilic Aromatic Substitution (S_NAr)

-

C4 Position (Most Reactive): The C4 position is para to the pyridine nitrogen and is the most electrophilic site. Soft nucleophiles (thiols) and hard nucleophiles (alkoxides) will preferentially attack here first.

-

C2 Position (Intermediate): Ortho to the nitrogen; reactive but sterically more hindered than C4 if bulky nucleophiles are used.

-

C3 Position (Least Reactive): Meta to the nitrogen; electronically deactivated for S_NAr.

Palladium-Catalyzed Cross-Coupling (Suzuki/Stille)

In Pd(0) catalyzed reactions, the order of reactivity is typically governed by the oxidative addition step, which favors the most electron-deficient C-Br bond.[1]

-

Site 1 (C2-Br): Generally the most reactive in Suzuki couplings due to the inductive effect of the adjacent nitrogen (unless specific ligands are used to switch selectivity to C4).

-

Site 2 (C4-Br): Reacts second.

-

Site 3 (C3-Br): Reacts last, requiring forcing conditions or specialized ligands (e.g., phosphines with wide bite angles).

Experimental Workflow: Sequential Functionalization

To synthesize a tri-substituted pyridine library:

-

Step 1 (C2 Functionalization): Perform Suzuki coupling with 1.0 eq Boronic Acid A at room temperature.

-

Step 2 (C4 Functionalization): Perform S_NAr with Nucleophile B or a second Suzuki coupling at elevated temperature (80°C).

-

Step 3 (C3 Functionalization): Perform Lithium-Halogen exchange or high-temp coupling to install Substituent C.

Figure 2: Divergent reactivity map showing how catalyst choice (Pd) vs. reaction type (S_NAr) alters the site of first modification.

Safety & Handling

-

Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (STOT-SE Respiratory Irritation).

-

Handling: As a polyhalogenated heterocycle, this compound may exhibit sensitizing properties. Handle in a fume hood with nitrile gloves.[1] Avoid contact with strong oxidizing agents.[1]

References

-

Synthesis & Properties: J. Chem. Soc., Perkin Trans. 1, 2007, Synthesis of 2,4-dibromopyridine and this compound (mp 86 °C).[2]

-

CAS Verification: BLD Pharm Catalog Entry for CAS 2402-91-7.

-

Reactivity (S_NAr): Gibson, K. J., et al. "Rearrangements of azabiphenylenes."[4] J. Org.[1][4] Chem. (Demonstrating C2/C4 substitution patterns).

Sources

difference between 2,3,4-tribromopyridine and 2,4,6-tribromopyridine

The following technical guide details the structural, synthetic, and reactive divergences between 2,3,4-tribromopyridine and 2,4,6-tribromopyridine .

Core Topic: this compound vs. 2,4,6-Tribromopyridine

Executive Summary

In the landscape of heterocyclic drug discovery, tribromopyridines serve as high-value scaffolds for the "rapid analoging" of kinase inhibitors and GPCR ligands. While they share a molecular formula (C₅H₂Br₃N), This compound (2,3,4-TBP) and 2,4,6-tribromopyridine (2,4,6-TBP) exhibit fundamentally different reactivity profiles driven by their symmetry and electronic distribution.

-

2,4,6-TBP is a symmetrical electrophile, offering equivalent C2/C6 positions and a distinct C4 site. It is the "workhorse" for generating symmetrical bis-aryl pyridines or 2,4,6-trisubstituted cores.

-

2,3,4-TBP is an unsymmetrical , sterically congested scaffold. It enables the precise, sequential introduction of three distinct functionalities, making it ideal for constructing complex, non-symmetrical pharmacophores.

This guide provides the mechanistic rationale and experimental protocols required to exploit these differences.

Structural & Physical Properties

The reactivity of these isomers is dictated by the inductive effect of the nitrogen atom and the steric crowding of the bromine substituents.

| Property | This compound | 2,4,6-Tribromopyridine |

| Structure | Unsymmetrical (Cluster at 2,3,4) | Symmetrical (Distributed at 2,4,[1]6) |

| Symmetry Point | None (C1) | C2 axis through N-C4 |

| Melting Point | 84–86 °C | 105–106 °C |

| Dipole Moment | High (Polar) | Low (Vectors partially cancel) |

| Steric Environment | High: Contiguous Br atoms at 2,3,4 create a "buttressing effect," destabilizing the C3-Br bond. | Low: Br atoms are separated by CH groups, minimizing steric repulsion. |

| Electronic Hotspot | C2: Most electron-deficient (α-to-N). | C2/C6: Most electron-deficient (α-to-N). |

Synthesis Pathways

Synthesis of 2,4,6-Tribromopyridine

This isomer is readily accessible via the bromination of 2,4,6-trihydroxypyridine (or 2,4,6-pyridinetriol), a reaction driven by the conversion of tautomeric amides to imidoyl bromides.

-

Reagents: POBr₃ (Phosphorus oxybromide) or PBr₃/Br₂.

-

Mechanism: Nucleophilic attack of the pyridone oxygen on phosphorus, followed by SNAr displacement by bromide.

-

Scale: Multi-gram to Kilogram.

Synthesis of this compound

This isomer is synthetically more demanding. It is often observed as a minor byproduct (approx. 9%) in the synthesis of 2,4-dibromopyridine but requires directed metalation for selective isolation.

-

Primary Route: Directed Ortho-Lithiation (DoM) of 2,4-dibromopyridine.

-

Substrate: 2,4-Dibromopyridine.

-

Reagent: LDA (Lithium Diisopropylamide) at -78 °C.

-

Mechanism: Lithium selectively deprotonates C3 (the position flanked by two halogens is the most acidic due to inductive stabilization, despite sterics).

-

Quench: Elemental Bromine (Br₂) or CBr₄.

-

-

Alternative: Diazotization of 2-amino-3,4-dibromopyridine (Sandmeyer reaction).

Reactivity Profiles & Site-Selectivity

This section details the "rules of engagement" for functionalizing each isomer.

Nucleophilic Aromatic Substitution (SNAr)

SNAr requires an electron-deficient ring and a good leaving group. The nitrogen atom activates the ortho (C2/C6) and para (C4) positions.

-

2,4,6-TBP (The C4 Rule):

-

Selectivity: C4 > C2/C6 .

-

Rationale: Although C2 is closer to the inductive withdrawal of Nitrogen, the C4 position is less sterically hindered and forms a highly stable, symmetric Meisenheimer complex.

-

Outcome: Treatment with nucleophiles (e.g., NaOMe, amines) yields 4-substituted-2,6-dibromopyridines .

-

-

2,3,4-TBP (The Steric/Electronic Conflict):

-

Selectivity: C4 > C2 >> C3 .

-

Rationale: C3 is unactivated (meta). C2 is electronically most active but sterically blocked by the C3-bromine. C4 is activated (para) and relatively accessible.

-

Outcome: Nucleophilic attack typically occurs at C4 , displacing the bromine to yield 4-substituted-2,3-dibromopyridines .

-

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Pd-catalyzed oxidative addition is sensitive to both electron deficiency (favoring C2/C6) and steric hindrance.

-

2,4,6-TBP:

-

Selectivity: C2/C6 > C4 .

-

Mechanism: The Pd(0) species preferentially inserts into the most electron-deficient C-Br bond (C2 or C6) adjacent to the nitrogen.

-

Note: Because C2 and C6 are equivalent, the first coupling yields a 2-aryl-4,6-dibromopyridine . A second equivalent of boronic acid will couple at C6.

-

-

2,3,4-TBP (The Ortho-Effect):

-

Selectivity: C2 > C4 > C3 .

-

Mechanism: Despite the steric crowding from C3-Br, the C2-Br bond is significantly more labile towards oxidative addition due to the strong inductive effect of the adjacent nitrogen (lowering the bond dissociation energy) and potential N-coordination to Palladium.

-

Outcome: Controlled coupling yields 2-aryl-3,4-dibromopyridines .

-

Lithium-Halogen Exchange

Lithium-halogen exchange is kinetically controlled and often driven by the stability of the resulting carbanion or the "Halogen Dance."

-

2,3,4-TBP (The "Middle Halogen" Rule):

-

Selectivity: C3 > C4 > C2 .

-

Mechanism: Exchange occurs fastest at C3. The C3-Li species is stabilized by the inductive withdrawal of the two flanking bromine atoms (at C2 and C4). Furthermore, removing the central bromine relieves significant steric strain ("buttressing effect").

-

Application: This allows for the selective introduction of electrophiles (CHO, I, SiMe₃) at the difficult-to-access C3 position.

-

Visualizing the Reactivity Logic

The following decision trees illustrate the sequential functionalization pathways for each isomer.

Diagram 1: 2,4,6-Tribromopyridine Reactivity Map

Caption: Divergent reactivity of 2,4,6-TBP. SNAr targets C4, while Pd-coupling targets C2/C6.

Diagram 2: this compound Reactivity Map

Caption: The "Trifurcated" reactivity of 2,3,4-TBP allows access to three different isomers depending on the reagent class.

Experimental Protocols

Protocol A: Regioselective SNAr on 2,4,6-Tribromopyridine (C4-Selective)

Objective: Synthesis of 4-methoxy-2,6-dibromopyridine.

-

Dissolve: 2,4,6-Tribromopyridine (1.0 eq) in anhydrous MeOH.

-

Add: NaOMe (1.05 eq, 25% w/w in MeOH) dropwise at 0 °C.

-

React: Stir at 0 °C to RT for 2 hours. Monitor by TLC/LCMS.

-

Workup: Quench with water. The product often precipitates. Filter and wash with cold water.

-

Note: Heating promotes di-substitution (C2/C4).

Protocol B: Regioselective Suzuki Coupling on this compound (C2-Selective)

Objective: Synthesis of 2-phenyl-3,4-dibromopyridine.

-

Mix: this compound (1.0 eq), Phenylboronic acid (1.05 eq), and Pd(PPh₃)₄ (3-5 mol%).

-

Solvent: Toluene/Ethanol/Water (4:1:1) or DME/Water.

-

Base: Na₂CO₃ (2.0 eq).

-

React: Heat to 80 °C under Argon.

-

Observation: Reaction is usually complete within 4-6 hours. The C2-Br reacts first due to electronic activation. C3-Br is sterically protected; C4-Br is less reactive than C2.

References

-

Synthesis and Reactivity of 2,4,6-Tribromopyridine

-

Site-Selective Coupling of Polyhalopyridines

- Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.

- Source: Chemical Science (RSC).

-

URL:[Link]

-

Lithium-Halogen Exchange in Polybromoheterocycles

-

Synthesis of 2,4-Dibromopyridine (Precursor)

Sources

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. | PDF or Rental [articles.researchsolutions.com]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 9. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

2,3,4-Tribromopyridine molecular weight and formula

[1][2]

Executive Summary

This compound is a polyhalogenated pyridine derivative used primarily as a scaffold in the synthesis of complex pharmaceutical intermediates and agrochemicals. Its unique substitution pattern—featuring bromine atoms at the ortho (C2), meta (C3), and para (C4) positions relative to the nitrogen—offers distinct regioselective handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Buchwald-Hartwig).

This guide provides verified molecular data, an advanced synthesis protocol via halogen dance rearrangement, and a reactivity map for medicinal chemistry applications.

Physicochemical Profile

The following data establishes the core identity of the molecule.

| Property | Value | Notes |

| IUPAC Name | This compound | |

| Molecular Formula | C₅H₂Br₃N | |

| Molecular Weight | 315.79 g/mol | Calculated based on IUPAC atomic weights. |

| CAS Number | 2402-91-7 | (Tentative; verify with specific supplier batch). |

| Physical State | Solid (Crystalline) | |

| Melting Point | 86 °C | Recrystallized from Ethanol [1].[1] |

| Solubility | Soluble in CH₂Cl₂, THF, EtOAc | Low solubility in water. |

| Appearance | Off-white to pale yellow powder |

Synthesis & Manufacturing Protocols

Two primary methods exist for the synthesis of this compound: a classical byproduct isolation and a modern regiocontrolled halogen dance.

Method A: Classical Dehydroxybromination (Direct)

This method involves the reaction of 2,4-dihydroxypyridine with phosphorus oxybromide (POBr₃). While straightforward, it suffers from low yields due to the formation of the major 2,4-dibromopyridine product.

-

Precursor: 2,4-Dihydroxypyridine

-

Reagents: POBr₃ (Phosphorus oxybromide)

-

Conditions: 125 °C, 4.5 hours[1]

-

Yield: ~9% (this compound is a minor byproduct; 2,4-dibromopyridine is the major product at ~90%) [1].[1]

Method B: Regiocontrolled Halogen Dance (Advanced)

For higher precision, modern synthetic strategies employ the "Halogen Dance" reaction—a base-catalyzed migration of halogen atoms on the heteroaromatic ring. This method utilizes the thermodynamic stability of specific lithiated intermediates to direct bromine placement.[2]

Protocol Workflow:

-

Starting Material: 2,3-Dibromopyridine.

-

Activation: Treatment with a hindered base (e.g., LDA or KHMDS) at low temperature (-78 °C) in the presence of a Lewis acid additive (ZnCl₂·TMEDA).[3]

-

Migration: The base induces a lithium-halogen exchange/migration cascade (Halogen Dance), shifting the substitution pattern to the thermodynamically favored 2,3,4-position upon quenching with a bromine source or via disproportionation.

-

Quenching: The intermediate is trapped to yield the tribrominated species.

Expert Insight: The presence of ZnCl₂[4]·TMEDA is critical. It stabilizes the lithiated pyridine intermediates, preventing decomposition and allowing the "dance" (migration) to proceed to the thermodynamic product before quenching [2].

Reactivity & Regioselectivity Profile[2][3][5][6][7][8]

The utility of this compound lies in the differential reactivity of its three carbon-bromine bonds. In Palladium-catalyzed cross-coupling reactions (Suzuki, Stille), the reactivity order is governed by electronic effects (proximity to Nitrogen) and steric hindrance.

Reactivity Hierarchy

-

C2 Position (Most Reactive): The Carbon-2 bromine is adjacent to the electronegative nitrogen. The inductive effect (

) makes this position the most electron-deficient, facilitating rapid oxidative addition by Pd(0) catalysts. -

C4 Position (Intermediate): The Carbon-4 bromine is para to the nitrogen. It is activated via resonance but is less reactive than C2.

-

C3 Position (Least Reactive): The Carbon-3 bromine is sterically crowded (flanked by Br at C2 and C4) and lacks the direct electronic activation of the ortho or para positions. It is typically the last to react, often requiring specialized ligands (e.g., Buchwald biaryl phosphines) or forcing conditions.

Visualization: Regioselective Coupling Pathway

Figure 1: Sequential functionalization logic for this compound. The C2 position reacts first, allowing for the programmed construction of non-symmetrical trisubstituted pyridines.

Applications in Drug Discovery

This compound serves as a "linchpin" scaffold. By exploiting the reactivity differences described above, researchers can sequentially install three different pharmacophores onto a single pyridine ring.

-

Fragment-Based Drug Design (FBDD): Used to create dense vectors of chemical diversity.

-

Kinase Inhibitors: The pyridine core is a common motif in ATP-competitive inhibitors; the tribromo- precursor allows for fine-tuning of the "hinge-binding" region (C2) and the "solvent-exposed" regions (C3/C4).

-

Materials Science: Synthesis of conjugated oligopyridines for OLEDs or organic photovoltaics, where precise linkage is required.

Safety & Handling

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).[5]

-

Handling: Manipulate under a fume hood. Wear nitrile gloves and safety glasses.

-

Storage: Store in a cool, dry place (2-8 °C recommended). Light sensitive—store in amber vials.

References

-

Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-Bipyridine. Semantic Scholar. (2007). Describes the POBr3 synthesis route and isolation of the this compound byproduct.

-

Regiocontrolled Halogen Dance of 2,5-Dibromopyrroles (Analogous Methodology). Kobe University. (2023). Details the ZnCl2-mediated halogen dance mechanism applicable to heteroaromatic systems.

-

Regioselectivity in Alkenyl(aryl)-heteroaryl Suzuki Cross-coupling. ResearchGate. (2025). Discusses the electronic basis for C2 vs C4 selectivity in polybrominated pyridines.

Solubility Profile and Solvent Selection for 2,3,4-Tribromopyridine: A Technical Guide

The following technical guide details the solubility profile, solvent selection strategies, and thermodynamic characterization protocols for 2,3,4-tribromopyridine .

Executive Summary & Chemical Profile

This compound (C₅H₂Br₃N) is a highly halogenated heterocyclic intermediate used primarily in cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize complex pharmaceutical scaffolds.[1] Unlike its symmetric isomer (2,4,6-tribromopyridine), the 2,3,4-substitution pattern creates a distinct dipole moment and crystal packing arrangement, significantly influencing its solubility.

While extensive thermodynamic datasets exist for common isomers, specific mole-fraction solubility data for the 2,3,4-isomer is limited in open literature. This guide synthesizes data from structural analogs and experimental precedents to provide a predictive solubility framework and a validated protocol for precise determination.

Physicochemical Baseline

| Property | Value / Characteristic | Relevance to Solubility |

| Molecular Weight | 315.79 g/mol | High MW suggests slower dissolution kinetics. |

| Melting Point | ~86 °C (Experimental) | Moderate MP indicates strong lattice energy; requires heating for dissolution in non-polar solvents. |

| LogP (Predicted) | ~3.2 – 3.5 | Lipophilic; poor water solubility, high affinity for non-polar/moderately polar organics. |

| Appearance | White to Off-white Crystalline Solid | Crystalline lattice must be overcome by solvent-solute interactions. |

Solubility Profile & Solvent Selection

The solubility of this compound follows the "like dissolves like" principle, governed by

Predicted Solubility Tier List

Based on Hansen Solubility Parameters (HSP) and analog behavior (2,3,5-trichloropyridine).

| Solvent Class | Solubility Level | Specific Solvents | Mechanism & Application |

| Halogenated | Excellent | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Mechanism: Dispersion forces and halogen-halogen interactions. Use: Extraction, reaction medium. |

| Aromatic | Good | Toluene, Xylene, Chlorobenzene | Mechanism: |

| Polar Aprotic | Good to Moderate | THF, Ethyl Acetate, Acetone | Mechanism: Dipole-dipole interactions. Use: General synthesis, chromatography. |

| Polar Protic | Low (Cold) / High (Hot) | Ethanol, Methanol, Isopropanol | Mechanism: Hydrogen bonding is weak (solute is H-bond acceptor only). Use: Recrystallization (High thermal coefficient of solubility). |

| Aliphatic | Poor | Hexane, Heptane, Pentane | Mechanism: Weak London dispersion forces cannot overcome lattice energy. Use: Anti-solvent for precipitation. |

| Aqueous | Insoluble | Water, Brine | Mechanism: Hydrophobic effect dominates. Use: Washing to remove inorganic salts. |

Solvent Selection Decision Tree

The following diagram outlines the logical flow for selecting the optimal solvent based on the operational goal (Synthesis vs. Purification).

Figure 1: Decision matrix for solvent selection based on thermodynamic requirements of the process.

Experimental Protocol: Solubility Determination

Since specific literature values may vary by batch purity, researchers must validate solubility experimentally. The Laser Monitoring Observation Technique is the gold standard for generating solubility curves (

Methodology: Laser Dynamic Method

This method eliminates sampling errors associated with gravimetric analysis of volatile solvents.

Materials:

-

Jacketed glass vessel (50 mL) with precision temperature control (

K). -

Laser source (< 5 mW) and light intensity detector.

-

Magnetic stirrer.[2]

Workflow:

-

Preparation: Weigh a precise mass of this compound (

) and solvent ( -

Dissolution: Heat the mixture until the solid completely dissolves (solution becomes clear, laser transmission maximizes).

-

Cooling: Slowly lower the temperature (0.1 K/min) while stirring.

-

Nucleation Detection: Record the temperature (

) at which the laser intensity drops sharply (indicating crystal formation). -

Iteration: Add more solvent to change the mole fraction (

) and repeat to generate a full curve.

Figure 2: Workflow for the Laser Dynamic Method to determine solubility curves.

Calculation

The mole fraction solubility (

Thermodynamic Modeling Framework

To extrapolate solubility data for process design, experimental data should be correlated using the Modified Apelblat Equation . This semi-empirical model is widely accepted for rigid aromatic heterocycles.

Equation:

- : Mole fraction solubility.

- : Absolute temperature (K).[4]

- : Empirical parameters derived from regression analysis.

Interpretation for this compound:

-

Parameter B : Reflects the enthalpy of solution. A large negative

indicates a highly endothermic dissolution, confirming that solubility will increase significantly with temperature (crucial for recrystallization). -

Parameter C : Accounts for the temperature dependence of the enthalpy.

References

-

Synthesis & Characterization

-

Analogous Solubility Studies

-

Solubility and Solution Thermodynamics of 2,3,4,5-Tetrabromothiophene. Fluid Phase Equilibria.

-

- Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.

Sources

An In-depth Technical Guide to 2,3,4-Tribromopyridine: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents.[1][2][3][4] Their unique electronic properties and the versatility of their functionalization make them privileged structures in the design of novel bioactive molecules. Among the vast landscape of pyridine derivatives, polyhalogenated pyridines serve as crucial intermediates for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of 2,3,4-tribromopyridine, a lesser-explored yet highly valuable building block. We will delve into its physicochemical properties, a detailed experimental protocol for its synthesis and purification, an analysis of its reactivity with a focus on nucleophilic aromatic substitution, and its potential applications in synthetic and medicinal chemistry. This document is intended to be a practical resource for researchers, offering both foundational knowledge and actionable insights for the utilization of this compound in the laboratory.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development. This section outlines the key physicochemical data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂Br₃N | N/A |

| Molecular Weight | 315.79 g/mol | N/A |

| Melting Point | 86 °C | [5] |

| Appearance | Expected to be a solid at room temperature | Inferred from melting point |

| Solubility | Soluble in organic solvents like dichloromethane and hexane | [5] |

Note: Due to the limited commercial availability and dedicated studies on this compound, some physical data is inferred from its reported synthesis and purification.

Synthesis and Purification

This compound has been successfully synthesized and isolated as a byproduct in the preparation of 2,4-dibromopyridine from 2,4-dihydroxypyridine.[5] The following protocol is adapted from a literature procedure and provides a reliable method for obtaining this compound.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Materials and Reagents:

-

2,4-Dihydroxypyridine

-

Phosphorus oxybromide (POBr₃)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Sodium carbonate (Na₂CO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for flash chromatography

Instrumentation:

-

Schlenk flask

-

Heating mantle with temperature control

-

Magnetic stirrer

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Reaction Setup: In a dry Schlenk flask, combine 2,4-dihydroxypyridine (e.g., 2.7 g, 24.3 mmol) and phosphorus oxybromide (POBr₃) (e.g., 23 g, 80.22 mmol).

-

Heating: Heat the reaction mixture to 125 °C for 4.5 hours under an inert atmosphere (e.g., Argon). The mixture will become a dark, viscous liquid.

-

Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture into a beaker of cold water with stirring. This step should be performed in a well-ventilated fume hood as it is exothermic and may release fumes.

-

Neutralization: Neutralize the aqueous mixture with solid sodium carbonate (Na₂CO₃) until the pH is approximately 8-9.

-

Extraction: Extract the aqueous layer with dichloromethane (CH₂Cl₂).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and remove the solvent in vacuo using a rotary evaporator to yield the crude product mixture.

-

Purification: Purify the residue by flash chromatography on silica gel using a mixture of dichloromethane and hexane (e.g., 40:60 v/v) as the eluent. This compound will elute as a separate fraction from the main product, 2,4-dibromopyridine.[5]

-

Isolation and Characterization: Collect the fractions containing this compound and remove the solvent under reduced pressure to obtain the pure product. The reported melting point of 86 °C can be used to confirm its identity.[5]

Causality Behind Experimental Choices:

-

Phosphorus oxybromide (POBr₃): This reagent is a powerful brominating agent capable of converting the hydroxyl groups of 2,4-dihydroxypyridine into bromine atoms. The excess of POBr₃ also drives the reaction to completion and can lead to the formation of the over-brominated product, this compound.

-

Inert Atmosphere: Heating at high temperatures can lead to degradation of the starting materials and products. An inert atmosphere prevents oxidation.

-

Flash Chromatography: This purification technique is essential for separating the desired this compound from the major product, 2,4-dibromopyridine, and any unreacted starting materials or other byproducts. The choice of a non-polar eluent system (dichloromethane/hexane) is based on the expected non-polar nature of the brominated pyridines.

Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization (Predicted)

While dedicated, published spectra for this compound are scarce, its expected NMR and mass spectral features can be reliably predicted based on the analysis of closely related structures and fundamental principles of spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be simple, showing two signals in the aromatic region, corresponding to the two remaining protons on the pyridine ring at positions 5 and 6.

-

H-6: This proton is adjacent to the nitrogen atom and is expected to be the most downfield signal. It will appear as a doublet due to coupling with H-5.

-

H-5: This proton will appear as a doublet due to coupling with H-6.

The chemical shifts will be influenced by the electron-withdrawing effects of the three bromine atoms and the nitrogen atom.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound should display five distinct signals for the five carbon atoms of the pyridine ring.

-

C-2, C-3, and C-4: These carbons, being directly attached to bromine atoms, will have their chemical shifts significantly influenced by the halogen's electronegativity and heavy atom effect.

-

C-5 and C-6: These carbons will appear in the typical aromatic region for pyridine derivatives, with C-6 likely being the most downfield of the two due to its proximity to the nitrogen atom.

Mass Spectrometry

The mass spectrum of this compound will show a characteristic isotopic pattern for a molecule containing three bromine atoms. The molecular ion peak (M⁺) will be observed as a cluster of peaks due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Reactivity and Synthetic Applications

The reactivity of this compound is governed by the electron-deficient nature of the pyridine ring, which is further enhanced by the presence of three electron-withdrawing bromine atoms. This makes the molecule particularly susceptible to nucleophilic aromatic substitution (SₙAr).

Nucleophilic Aromatic Substitution (SₙAr)

A key feature of the reactivity of this compound is the regioselectivity of nucleophilic attack. The positions ortho and para (2- and 4-positions) to the ring nitrogen are the most activated towards nucleophilic substitution. This is because the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate.[6]

A study on the reaction of this compound with sodium methoxide in methanol demonstrated this principle. The reaction resulted in the selective substitution of the bromine atoms at the C-2 and C-4 positions, leaving the bromine at the C-3 position intact.[4]

Reaction Scheme:

This selective reactivity makes this compound a valuable precursor for the synthesis of di- and tri-substituted pyridines with specific substitution patterns that might be challenging to achieve through other synthetic routes.

Potential Applications in Drug Discovery

The ability to selectively functionalize the 2- and 4-positions of the pyridine ring while retaining a handle for further modification at the 3-position (the bromine atom) opens up possibilities for the construction of diverse molecular scaffolds for drug discovery. Halogenated pyridines are frequently used as starting materials in the synthesis of pharmaceuticals.[7] The bromine atoms can be replaced by a variety of nucleophiles (e.g., amines, thiols, alkoxides) or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce carbon-carbon and carbon-heteroatom bonds. This allows for the systematic exploration of the chemical space around the pyridine core to optimize biological activity.

Caption: Reactivity and synthetic potential of this compound.

Safety and Handling

As a polyhalogenated aromatic compound, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

Handling Precautions:

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry place.

Disposal:

Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound, though not as commonly encountered as other pyridine isomers, represents a valuable and versatile building block for organic synthesis. Its defined physicochemical properties, coupled with a reliable synthetic and purification protocol, make it an accessible intermediate for researchers. The key to its utility lies in its predictable and selective reactivity in nucleophilic aromatic substitution reactions, allowing for the targeted synthesis of highly functionalized pyridine derivatives. For scientists and professionals in drug development, understanding and utilizing the chemistry of this compound can unlock new avenues for the creation of novel molecular entities with potential therapeutic applications.

References

[1] The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Taylor & Francis Online. [Link]

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). ResearchGate. [Link]

[2] A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). National Center for Biotechnology Information. [Link]

[8] PYRIDINE AR. (n.d.). Loba Chemie. [Link]

[10] Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). Stack Exchange. [Link]

[6] Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. (2015). ResearchGate. [Link]

[9] Safety Data Sheet PYRIDINE. (n.d.). ChemSupply Australia. [Link]

[5] SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. (2007). Semantic Scholar. [Link]

[7] Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (2013). Asian Journal of Chemistry. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,3-Dibromopyridine(13534-89-9) 1H NMR [m.chemicalbook.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 2,3,4-Trichloropyridine | C5H2Cl3N | CID 19854378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,4-Dibromopyridine(58530-53-3) 1H NMR spectrum [chemicalbook.com]

- 7. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2,4,6-Tribromopyridine | C5H2Br3N | CID 13495919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,3,4-Tribrom-pyridin; 2,3,4-tribromo-pyridine | Chemrio [chemrio.com]

Halogenated Pyridine Building Blocks: A Strategic Guide for Drug Discovery

Executive Summary

In modern medicinal chemistry, the pyridine ring is not merely a structural spacer; it is a "privileged scaffold" that appears in over 18% of FDA-approved small molecule drugs.[1] The strategic introduction of halogens (F, Cl, Br, I) onto the pyridine core serves a dual purpose: it modulates physicochemical properties (pKa, lipophilicity) to improve bioavailability, and it acts as a reactive handle for late-stage diversification via cross-coupling.

This guide provides a technical roadmap for utilizing halogenated pyridines. It moves beyond basic textbook chemistry to address the specific challenges of regiocontrol, catalyst poisoning during coupling, and the thermodynamic manipulation of the "Halogen Dance."

The Pharmacophore Advantage: Bioisosterism & Physicochemical Tuning

Replacing a benzene ring with a pyridine (aza-bioisosterism) profoundly alters the molecular landscape. The nitrogen atom acts as a hydrogen bond acceptor (HBA) and lowers the overall lipophilicity (LogP), often improving aqueous solubility and metabolic stability.

However, the addition of a halogen atom creates a "push-pull" electronic effect. The inductive electron-withdrawal of the halogen, combined with the electron-deficient nature of the pyridine ring, dramatically shifts the pKa of the pyridinium ion.

Table 1: Physicochemical Impact of Pyridine Substitution

Data approximated based on standard medicinal chemistry values.

| Scaffold | Substituent | LogP (Approx) | pKa (Conj. Acid) | Electronic Effect | Drug Discovery Utility |

| Benzene | -H | 2.1 | N/A | Neutral | Standard hydrophobic core. |

| Pyridine | -H | 0.65 | 5.2 | Electron-Deficient | Improved solubility; H-bond acceptor. |

| 2-Fluoropyridine | -F | 0.85 | -0.44 | Strong Withdrawal | Metabolic block; lowers basicity (prevents hERG binding). |

| 3-Chloropyridine | -Cl | 1.2 | 2.8 | Moderate Withdrawal | Reactive handle for coupling; lipophilic modulation. |

| 2-Amino-3-chloropyridine | -NH2, -Cl | 0.9 | 3.5 | Push-Pull | Kinase hinge binder motif (e.g., Crizotinib). |

Expert Insight: A common failure mode in lead optimization is high hERG channel affinity, often driven by a basic center. Fluorinating the pyridine ring (specifically at C2 or C6) drastically lowers the pKa of the ring nitrogen, reducing protonation at physiological pH and mitigating hERG liability [1].

Synthetic Strategies & Regiocontrol[2][3]

The reactivity of the pyridine ring is dictated by the position relative to the nitrogen.

-

C2/C4 Positions: Highly electron-deficient.[2] Prone to Nucleophilic Aromatic Substitution (

) and radical additions (Minisci reaction). -

C3/C5 Positions: Resemble electron-poor arenes. Difficult to functionalize via Electrophilic Aromatic Substitution (EAS) but ideal for Directed Ortho Metalation (DoM).

Visualization: Regioselective Decision Tree

The following diagram outlines the logical flow for selecting a synthetic route based on the target position.

Caption: Decision matrix for selecting synthetic methodologies based on pyridine ring position.

Advanced Protocol: The Halogen Dance

The "Halogen Dance" is a powerful, underutilized technique where a halogen atom (usually Br or I) migrates to a more thermodynamically stable position on the pyridine ring upon lithiation. This allows access to substitution patterns that are impossible to achieve via direct metalation [2].

Mechanism: The reaction is driven by the stability of the lithiated intermediate. A lithiated species will isomerize to place the lithium atom between two directing groups (e.g., a halogen and the ring nitrogen) or adjacent to the most inductive group.

Protocol A: Synthesis of 3-Bromo-4-iodopyridine via Halogen Dance

Target: Moving a halogen from C3 to C4 to allow functionalization at C3.

Reagents:

-

Substrate: 2-Chloro-3-bromopyridine

-

Electrophile: Iodine (

) -

Solvent: Anhydrous THF

Step-by-Step Methodology:

-

Preparation: Flame-dry a 100 mL Schlenk flask and purge with Argon. Add anhydrous THF (20 mL) and diisopropylamine (1.1 eq).

-

Base Formation: Cool to -78°C (dry ice/acetone bath). Dropwise add

-BuLi (1.1 eq) to generate LDA in situ. Stir for 30 mins. -

Lithiation & Migration: Add a solution of 2-chloro-3-bromopyridine (1.0 eq) in THF dropwise at -78°C.

-

Critical Checkpoint: Stir for exactly 1 hour at -78°C. The lithium initially forms at C4 (kinetic control), but the bromine atom will migrate if the temperature is allowed to fluctuate or if stirred too long, eventually stabilizing the lithium at C3 (between Cl and Br). Note: For the dance to occur, the system seeks the most stable carbanion.

-

-

Quenching: Add a solution of

(1.2 eq) in THF. -

Workup: Warm to room temperature. Quench with sat.

(to remove excess iodine) and extract with EtOAc.

Validation: The product should be 2-chloro-3-bromo-4-iodopyridine. Verify via 1H NMR (loss of C4 proton signal).

Cross-Coupling Architectures: Overcoming Catalyst Poisoning

A major hurdle in coupling halopyridines is the coordination of the pyridine nitrogen to the Palladium (Pd) catalyst, forming an inactive "off-cycle" complex. This is particularly problematic with electron-rich pyridines or when using low catalyst loadings.

Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) or N-Heterocyclic Carbene (NHC) precatalysts (e.g., Pd-PEPPSI-IPr). These ligands are sterically demanding enough to prevent the pyridine nitrogen from binding to the metal center [3].

Visualization: Catalyst Poisoning vs. Active Cycle

Caption: The pyridine nitrogen can sequester Pd(II) intermediates (Red). Bulky ligands maintain the catalytic cycle (Blue).

Protocol B: Buchwald-Hartwig Amination of 2-Chloropyridine

Challenge: 2-Chloropyridines are sluggish electrophiles compared to bromides and prone to poisoning.

Reagents:

-

Substrate: 2-Chloropyridine derivative

-

Catalyst:

(1 mol%) or Pd-PEPPSI-IPr (1 mol%) -

Ligand: XPhos (2 mol%) - Not needed if using PEPPSI

-

Base: NaOtBu (1.4 eq)

-

Solvent: Toluene or Dioxane (degassed)

Self-Validating Methodology:

-

Inert Environment: Perform in a glovebox or under strict Schlenk conditions.

is the enemy of Pd(0). -

Mixing: Combine Pd source, Ligand, and Base in the reaction vessel before adding solvent if using solids.

-

Activation: Add solvent and stir for 5 mins to allow ligand complexation (color change often observed).

-

Addition: Add the 2-chloropyridine and the amine nucleophile.

-

Heating: Heat to 100°C.

-

Why? Chlorides require higher activation energy than bromides.

-

-

Monitoring: Monitor via LCMS.

-

Troubleshooting: If conversion stalls, add 0.5 eq of water (activates boronic acids in Suzuki, but in Buchwald, ensure strictly anhydrous to prevent hydrodehalogenation side reactions).

-

Case Studies in Drug Discovery

The utility of these building blocks is evidenced by their prevalence in blockbuster therapies.

-

Vismodegib (Erivedge): Used for basal cell carcinoma.

-

Structure: Contains a 2-chloro-5-pyridyl moiety.

-

Synthesis Note: The chloro-pyridine core is coupled via a Suzuki reaction. The chlorine atom at C2 remains intact, serving as a metabolic blocker and lipophilic modulator [4].

-

-

Ivosidenib (Tibsovo): IDH1 inhibitor for AML.

References

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(2), 582–601. Link

-

Schlosser, M. (2005). The "Halogen Dance" – A versatile tool for the synthesis of functionalized heterocycles.[6][7] Angewandte Chemie International Edition, 44(3), 376-393. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

-

FDA Label - Vismodegib. (2012). Clinical Pharmacology and Chemistry. Link

-

Popiciu, H., et al. (2020). Ivosidenib: An IDH1 inhibitor for the treatment of acute myeloid leukemia. Journal of Hematology & Oncology. Link

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. znaturforsch.com [znaturforsch.com]

- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Methodological & Application

Application Note: A Guide to Regioselective Suzuki-Miyaura Coupling of 2,3,4-Tribromopyridine

Abstract: This document provides a detailed technical guide for researchers, chemists, and drug development professionals on performing regioselective Suzuki-Miyaura cross-coupling reactions on 2,3,4-tribromopyridine. This versatile, polyhalogenated scaffold presents unique challenges and opportunities for creating diverse molecular architectures. By modulating reaction parameters—specifically the palladium catalyst, ligand, and base—chemists can achieve selective C-C bond formation at the C4, C2, or C3 positions. This guide elucidates the mechanistic principles governing this selectivity and provides detailed, field-proven protocols to control the reaction outcome, enabling the synthesis of targeted, high-value pyridine derivatives.

Introduction: The Strategic Value of this compound

Substituted pyridine cores are ubiquitous in pharmaceuticals, agrochemicals, and functional materials.[1][2] The ability to precisely install substituents around the pyridine ring is therefore of paramount importance. This compound is an attractive starting material, offering three distinct reaction handles for sequential, controlled functionalization. However, the inherent differences in reactivity between the C2, C3, and C4 positions, coupled with the potential for multiple couplings, make regioselectivity a significant synthetic challenge.

The palladium-catalyzed Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C-C bond formation due to its functional group tolerance and operational simplicity.[2][3][4] This guide provides a framework for understanding and exploiting the subtle electronic and steric factors that dictate the site of reaction on the this compound nucleus.

Mechanistic Underpinnings of Regioselectivity

Controlling the site of the Suzuki coupling on a polyhalogenated pyridine hinges on understanding the selectivity-determining step: the oxidative addition of the palladium(0) catalyst to a carbon-bromine bond.[5] The rate and position of this step are governed by a combination of electronic and steric factors.

Intrinsic Electronic Reactivity

In polyhalogenated pyridines, the carbon-halogen bonds are not electronically equivalent. The electron-withdrawing nitrogen atom polarizes the ring, making the α-positions (C2/C6) and the γ-position (C4) more electrophilic and thus more susceptible to oxidative addition than the β-positions (C3/C5).[5][6]

-

C4-Position: This position is highly activated due to resonance stabilization of the negative charge in the transition state.

-

C2-Position: This position is also highly activated, being directly adjacent (α) to the ring nitrogen.

-

C3-Position: This position is the least electronically activated, making it the most difficult site to functionalize directly.

For many di- and trihalopyridines, the general order of reactivity is C4 ≈ C2 >> C3.[6] The subtle balance between C4 and C2 can be tipped by the choice of catalyst and ligands.

Caption: The Suzuki-Miyaura catalytic cycle.

The Decisive Role of Ligands

While intrinsic electronics provide a baseline, the choice of phosphine or N-heterocyclic carbene (NHC) ligand on the palladium center is the most powerful tool for overriding this inherent preference.

-

Sterically Undemanding Ligands (e.g., PPh₃, dppf): These ligands tend to favor coupling at the most electronically activated and sterically accessible position, which is often C2.

-

Bulky Ligands (e.g., NHCs like IPr, SIPr; phosphines like QPhos): Large, sterically demanding ligands can physically block the catalyst from accessing the C2 position, which is flanked by both the C3-bromo substituent and the nitrogen lone pair. This steric hindrance forces the catalyst to react at the more open C4 position, effectively inverting the "natural" selectivity.[7][8]

Caption: Intrinsic and ligand-influenced reactivity of C-Br bonds.

Experimental Protocols for Regiocontrolled Coupling

The following protocols are designed as robust starting points. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

General Experimental Workflow

A standardized workflow ensures reproducibility. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise noted.

Sources

- 1. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic C-H Activation of 2,3,4-Tribromopyridine Derivatives

Introduction: The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, present in a vast number of FDA-approved drugs and functional organic materials.[1] The functionalization of this heterocycle, particularly when heavily substituted with deactivating and sterically demanding groups like halogens, presents a formidable synthetic challenge. 2,3,4-Tribromopyridine is an exemplary case; it is an electron-deficient, synthetically versatile building block where the three bromine atoms serve as handles for traditional cross-coupling reactions. However, direct functionalization of the remaining C-H bonds at the C5 and C6 positions offers a more atom- and step-economical route to novel, complex derivatives.[2]

This guide provides an in-depth analysis and detailed protocols for the strategic C-H activation of this compound. We will move beyond simple procedural lists to explore the underlying principles that govern regioselectivity and catalytic efficiency, empowering researchers to make informed decisions in their synthetic designs.

Part 1: The Challenge of Regioselectivity in this compound

The substrate presents two available sites for C-H activation: C5-H and C6-H. The electronic and steric environment of these positions is drastically different, which is the key to achieving regioselective functionalization.

-

C6-H Bond: This position is ortho to the pyridine nitrogen. The nitrogen lone pair can act as a powerful directing group for many transition metals, facilitating cyclometalation.[3] However, this position is also flanked by the nitrogen and the C5-H, making it sterically accessible.

-

C5-H Bond: This position is meta to the nitrogen and is flanked by two bulky bromine atoms at C4 and a proton at C6. It is less acidic than the C6-H but is subject to significant steric hindrance.

The choice of catalyst and reaction mechanism is therefore paramount in dictating which C-H bond is targeted.

Caption: C-H activation sites on this compound.

Part 2: Iridium-Catalyzed C-H Borylation for C5 Functionalization

Iridium-catalyzed C-H borylation is a premier method for converting unactivated C-H bonds into versatile boronic esters, which are staples in Suzuki-Miyaura cross-coupling reactions.[4] For pyridine substrates, the reaction is often challenged by catalyst inhibition due to the coordination of the nitrogen lone pair to the iridium center.[5][6] However, the regioselectivity is typically governed by steric factors, targeting the least hindered C-H bond. In the case of this compound, this sterically driven pathway strongly favors borylation at the C5 position.

Causality Behind Protocol Choices:

-

Catalyst System: A combination of [Ir(cod)OMe]2 (the precatalyst) and a bipyridine-based ligand like 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy) is standard. The bulky tert-butyl groups on the ligand help prevent catalyst deactivation and promote the desired catalytic cycle.[7]

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is a common, stable, and effective boron source for these transformations.

-

Solvent: A non-coordinating, non-polar solvent like cyclohexane or octane is used to minimize interference with the catalytic cycle.

Catalytic Cycle: Iridium-Catalyzed Borylation

The accepted mechanism proceeds through an Ir(III)/Ir(V) cycle.[4] The active Ir(III) catalyst undergoes oxidative addition into the C-H bond, forming an Ir(V) intermediate. Reductive elimination then furnishes the borylated product and regenerates the active catalyst.

Caption: Simplified Ir(III)/Ir(V) catalytic cycle for C-H borylation.

Protocol 2.1: Iridium-Catalyzed Borylation at C5

Materials & Equipment:

| Reagent/Equipment | Purpose |

|---|---|

| Oven-dried Schlenk flask | Inert atmosphere reaction vessel |

| Magnetic stirrer and stir bar | Agitation |

| Argon or Nitrogen gas line | Maintain inert atmosphere |

| This compound | Substrate |

| [Ir(cod)OMe]₂ | Catalyst precursor |

| 4,4′-Di-tert-butyl-2,2′-dipyridyl (dtbpy) | Ligand |

| Bis(pinacolato)diboron (B₂pin₂) | Boron source |

| Cyclohexane (anhydrous) | Solvent |

| Standard glassware for workup | Extraction and purification |

| Silica gel | Chromatography |

Procedure:

-

Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).

-

Catalyst Loading: In a glovebox or under a positive flow of argon, add [Ir(cod)OMe]₂ (0.015 mmol, 1.5 mol%), dtbpy (0.03 mmol, 3.0 mol%), and B₂pin₂ (1.2 mmol, 1.2 equiv).

-

Solvent Addition: Add anhydrous cyclohexane (5 mL) via syringe.

-

Reaction: Seal the flask and stir the mixture at 80 °C for 16-24 hours. Monitor the reaction progress by TLC or GC-MS by taking small aliquots.

-

Workup: Upon completion, cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The crude residue can be further purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 2,3,4-tribromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Part 3: Palladium-Catalyzed Direct Arylation for C6 Functionalization

Palladium catalysis is a workhorse for C-H functionalization, particularly for the formation of C-C bonds.[8] In the context of pyridines, the nitrogen atom often directs the catalyst to the ortho C-H bond (C6). The reaction typically proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism, which is favored for electron-deficient substrates.[9]

Causality Behind Protocol Choices:

-

Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst.

-

Ligand: While some direct arylations are ligand-free, phosphine ligands like SPhos can be beneficial, although they can sometimes alter regioselectivity.[10] For C6 selectivity, often no ligand or a simple N-based ligand is preferred.

-

Base: A carbonate base like K₂CO₃ or Cs₂CO₃ is used to facilitate the deprotonation step in the CMD mechanism.

-

Additive: A crucial component in many modern direct arylation protocols is the addition of a catalytic amount of pivalic acid (PivOH).[11] The pivalate anion acts as a proton shuttle in the CMD step, significantly accelerating the reaction.

Mechanism: Concerted Metalation-Deprotonation (CMD)

The CMD pathway involves the simultaneous cleavage of the C-H bond and metalation by the palladium catalyst, often assisted by a carboxylate or carbonate base. This avoids the formation of highly unstable organopalladium intermediates that would arise from oxidative addition into the C-H bond of such an electron-poor ring.

Caption: Simplified CMD pathway for Pd-catalyzed C6-arylation.

Protocol 3.1: Palladium-Catalyzed Direct Arylation at C6

Materials & Equipment:

| Reagent/Equipment | Purpose |

|---|---|

| Oven-dried screw-cap vial | Inert atmosphere reaction vessel |

| Magnetic stirrer and stir bar | Agitation |

| Argon or Nitrogen atmosphere | Maintain inert atmosphere |

| This compound | Substrate |

| Aryl bromide | Coupling partner |

| Pd(OAc)₂ | Catalyst precursor |

| Pivalic acid (PivOH) | Additive/Proton shuttle |

| K₂CO₃ (anhydrous, powdered) | Base |

| Dimethylacetamide (DMA, anhydrous) | Solvent |

| Standard glassware for workup | Extraction and purification |

| Celite®, Silica gel | Filtration and chromatography |

Procedure:

-

Vessel Preparation: To an oven-dried 4 mL screw-cap vial equipped with a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv).

-

Reagent Loading: Add the aryl bromide (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), pivalic acid (0.15 mmol, 30 mol%), and K₂CO₃ (1.0 mmol, 2.0 equiv).

-

Solvent Addition: Add anhydrous DMA (2 mL) via syringe.

-

Reaction: Tightly seal the vial with a Teflon-lined cap and stir the mixture vigorously at 120-140 °C for 24 hours.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter through a pad of Celite®. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (hexane/ethyl acetate) to afford the desired 6-aryl-2,3,4-tribromopyridine.

Part 4: Summary and Outlook

The selective C-H activation of this compound is a challenging yet highly rewarding endeavor. By carefully selecting the transition metal catalyst and understanding the governing reaction mechanisms, chemists can achieve regioselective functionalization at either the C5 or C6 position, opening doors to novel chemical space.

| Feature | Iridium-Catalyzed Borylation | Palladium-Catalyzed Direct Arylation |

| Primary Target Site | C5 (Sterically controlled) | C6 (Nitrogen-directed) |

| Typical Catalyst | [Ir(cod)OMe]₂ / dtbpy | Pd(OAc)₂ |

| Key Mechanism | Ir(III)/Ir(V) Oxidative Addition | Concerted Metalation-Deprotonation (CMD) |

| Key Additive | None required | Pivalic Acid |

| Product Functionality | Boronic Ester (for further coupling) | Direct C-C or C-N bond |

| Key Advantage | Access to a versatile synthetic handle | Direct, atom-economical bond formation |

Future work in this area will likely focus on expanding the scope of coupling partners, developing more efficient and lower-loading catalyst systems, and exploring enantioselective transformations where applicable. The protocols and principles outlined herein provide a robust foundation for researchers and drug development professionals to build upon in their synthesis of next-generation functional molecules.

References

-

eScholarship.org. Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and. [Link]

-

PubMed. Palladium-catalyzed C-H activation/cross-coupling of pyridine N-oxides with nonactivated secondary alkyl bromides. [Link]

-

PMC. Experimental and Computational Studies on the Mechanism of N-Heterocycle C-H Activation by Rh(I)/PCy3. [Link]

-

MSU Chemistry. Merging Iridium-Catalyzed C−H Borylations with Palladium. [Link]

-

PMC. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. [Link]

-

Semantic Scholar. [PDF] Iridium-catalyzed C-H borylation of pyridines. [Link]

-

YouTube. The main mechanisms of C-H activation. [Link]

-

Illinois Chemistry. IRIDIUM-CATALYZED C-H BORYLATION Reported by Jamie Berry November, 1st 2022 INTRODUCTION C-H bonds are one of the most abundant. [Link]

-

RSC Publishing. Iridium-catalyzed C–H borylation of pyridines. [Link]

-

RSC Publishing. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. [Link]

-

ACS Publications. Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. [Link]

-

PMC. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. [Link]

-

RSC Publishing. C–H functionalization of pyridines. [Link]

-

MDPI. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. [Link]

Sources

- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. greyhoundchrom.com [greyhoundchrom.com]

- 3. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. chemistry.msu.edu [chemistry.msu.edu]

- 8. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. youtube.com [youtube.com]

- 10. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview | MDPI [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

Application Note: Precision Synthesis of 3-Bromo-2,4-Disubstituted Pyridines

Executive Summary

The 3-bromo-2,4-disubstituted pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical linchpin for the synthesis of fused heterocycles (e.g., azaindoles, naphthyridines) and polysubstituted kinase inhibitors. The 3-position bromine provides an orthogonal handle for cross-coupling (Suzuki, Stille) or metallation, distinct from the electrophilic sites at C2 and C4.

However, accessing this substitution pattern is non-trivial. Direct electrophilic aromatic substitution (SEAr) of electron-deficient pyridines is sluggish and typically favors the C3 position only if C2/C4 are electron-donating—yet, in such cases, steric hindrance often diverts regioselectivity to C5.

This guide details the "Anchor & Displace" strategy , a robust, self-validating protocol that circumvents these regiochemical ambiguities. By utilizing the Directed Ortho Metallation (DoM) of 2,4-dichloropyridine followed by nucleophilic aromatic substitution (SNAr), researchers can reliably access a wide chemical space of 3-bromo-2,4-disubstituted analogs.

Strategic Analysis & Mechanism

The Regioselectivity Paradox

In pyridine synthesis, two competing forces dictate regioselectivity:

-

Electronic Activation (SEAr): Electron-donating groups (EDGs) at C2/C4 direct electrophiles to C3 (ortho) or C5 (para). Sterics usually favor C5.

-

Acidifying Effects (DoM): Electronegative groups (halogens) at C2/C4 inductively acidify the C3 proton, creating a "lithiation pocket."

The Solution: We utilize the DoM pathway on 2,4-dichloropyridine. The C3 proton is uniquely acidified by the combined inductive effects (-I) of the flanking chlorine atoms, allowing for exclusive C3-lithiation at -78°C without competitive addition to the azomethine bond.

Mechanistic Pathway (Graphviz Visualization)

Figure 1: The regioselective lithiation-trapping mechanism. The C3 position is thermodynamically activated for deprotonation by the flanking chlorines.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Bromo-2,4-dichloropyridine

Objective: Create the core scaffold via site-selective lithiation. Scale: 10.0 mmol basis (scalable to >100g).

Reagents & Equipment[1][2][3]

-

Substrate: 2,4-Dichloropyridine (1.48 g, 10 mmol).

-

Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane (Use fresh or titrated).

-

Electrophile: Carbon Tetrabromide (CBr4) or Bromine (Br2).

-

Solvent: Anhydrous THF (distilled over Na/benzophenone or from SPS).

-

Apparatus: Flame-dried 3-neck flask, internal temperature probe, N2/Ar atmosphere.

Step-by-Step Procedure

-

System Prep: Charge the flask with anhydrous THF (30 mL) and 2,4-dichloropyridine (1.48 g). Cool to -78°C (dry ice/acetone bath). Ensure internal temp is stable.

-

Lithiation: Add LDA (1.1 equiv, 5.5 mL of 2.0 M solution) dropwise via syringe pump or pressure-equalizing funnel over 15 minutes.

-

Critical: Maintain internal temperature below -70°C. Exceeding this triggers "Halogen Dance" or nucleophilic attack.

-

-

Incubation: Stir at -78°C for 30–45 minutes. The solution typically turns a yellow/orange color, indicating the formation of the 3-lithio species.

-

Trapping: Dissolve CBr4 (3.65 g, 1.1 equiv) in minimal THF (5 mL). Add this solution dropwise to the lithiated mixture at -78°C.

-

Observation: The color should fade or shift as the anion is quenched.

-

-

Warm-up: Allow the mixture to stir at -78°C for 30 minutes, then remove the cooling bath and allow it to warm to 0°C over 1 hour.

-

Quench & Workup: Quench with saturated NH4Cl (aq). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[4]

-

Purification: Flash column chromatography (Hexanes/EtOAc, typically 95:5 to 90:10).

-

Yield Target: 85–92%.[5]

-

QC:1H NMR (CDCl3) should show two doublets (C5-H and C6-H) with ortho-coupling (~5.0 Hz).

-

Protocol B: Orthogonal Functionalization (SNAr)

Objective: Convert the dichloropyridine "Anchor" into 3-bromo-2,4-dialkoxy or diamino derivatives.

Scenario: Synthesis of 3-Bromo-2,4-dimethoxypyridine

Direct bromination of 2,4-dimethoxypyridine often yields the 5-bromo isomer. This SNAr route guarantees the 3-bromo regiochemistry.

-

Reaction: Dissolve 3-bromo-2,4-dichloropyridine (1.0 equiv) in MeOH.

-

Nucleophile: Add NaOMe (2.5 equiv, 25% wt in MeOH).

-

Conditions: Reflux (65°C) for 4–6 hours.

-

Note: The C4-Cl is significantly more reactive than C2-Cl due to the lower steric hindrance of the adjacent ring nitrogen compared to the C3-Br. Monitoring may show the 4-methoxy-2-chloro intermediate first.

-

-

Workup: Concentrate MeOH, dilute with water, extract with DCM.

-

Outcome: 3-Bromo-2,4-dimethoxypyridine.

Data Summary & Troubleshooting

Comparison of Synthetic Routes

| Method | Substrate | Key Reagent | Regioselectivity | Primary Risk |

| Protocol A (DoM) | 2,4-Dichloropyridine | LDA / -78°C | Exclusive C3 | Temp control (Halogen Dance if >-60°C) |

| Direct SEAr | 2,4-Dimethoxypyridine | NBS / MeCN | Mixed / C5 Major | Wrong isomer (5-bromo) |

| Halogen Dance | 2,5-Dibromopyridine | LDA / -78°C | C3 / C4 | Complex mixtures; requires precise stoichiometry |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Mixture of isomers (3-Br and 5-Br) | Temperature spike during lithiation. | Ensure internal probe reads <-70°C during LDA addition. |

| Low Yield (<50%) | Moisture in THF; quenched anion. | Distill THF over Na/Benzophenone; check N2 lines. |

| "Scrambled" Halogens | Halogen Dance mechanism active. | Reduce incubation time of lithio-species; keep strictly cold. |

| Incomplete SNAr | C2-Cl is sluggish. | Use stronger conditions (e.g., NaH/THF instead of NaOMe/MeOH) or microwave irradiation. |

Workflow Visualization

Figure 2: Divergent synthesis workflow. The 3-bromo-2,4-dichloro intermediate serves as the universal precursor.

References

-

Schlosser, M., & Mongin, F. (2007).[6] Pyridine elaboration through organometallic intermediates: regiochemical control and completeness. Chemical Society Reviews, 36(8), 1161–1172. [Link]

-

Gros, P. C., & Fort, Y. (2002).[7] n-BuLi/LiDMAE: A New Reagent for the Regioselective Lithiation of Pyridines. Journal of the American Chemical Society.[8] (Context on directing groups). [Link]

-

Knochel, P., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.[2][3] Zeitschrift für Naturforschung B, 68(5-6), 411–422. [Link]

-

Schnürch, M., et al. (2007).[6] Halogen Dance Reactions—A Review. Chemical Reviews, 107(12), 5596–5652. [Link]

Sources

- 1. 2,4-Dichloropyridine synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 5. thieme-connect.de [thieme-connect.de]

- 6. Pyridine elaboration through organometallic intermediates: regiochemical control and completeness - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Troubleshooting & Optimization

separating 2,3,4-tribromopyridine from 2,4-dibromopyridine byproduct

Executive Summary

This guide addresses the purification of 2,3,4-tribromopyridine (2,3,4-TBP) contaminated with 2,4-dibromopyridine (2,4-DBP) . This mixture typically arises from two scenarios:

-

Lithiation/Trapping: The synthesis of 2,3,4-TBP via C3-lithiation of 2,4-DBP, resulting in unreacted starting material.

-

Bromination Byproduct: The synthesis of 2,4-DBP from 2,4-dihydroxypyridine, where 2,3,4-TBP forms as an over-brominated byproduct [1].

The separation is challenging due to similar polarities, but it is solvable by exploiting the significant difference in Melting Points (MP) and subtle differences in Basicity (pKa) .

Module 1: Critical Properties & Separation Logic

Before attempting purification, understand the physical levers available to you.

| Property | 2,4-Dibromopyridine (Impurity) | This compound (Target) | The Separation Lever |

| Melting Point | 35–40 °C [2] | 84–86 °C [1] | Primary: The target is a stable solid; the impurity is a low-melting solid. Recrystallization is highly effective. |

| Polarity (TLC) | Moderate | Slightly Lower | Secondary: The extra bromine at C3 increases lipophilicity slightly. |

| Basicity (pKa) | Weak Base (pKa ~1–2) | Very Weak Base (pKa < 0) | Advanced: The C3-Br sterically and electronically deactivates the nitrogen. 2,4-DBP is more easily protonated. |

Module 2: Troubleshooting & FAQs

Q1: My TLC spots are overlapping. How do I visualize the separation?

Diagnosis: Standard Ethyl Acetate/Hexane systems often fail to resolve poly-halogenated pyridines because the polarities are too similar. Solution: Switch to a Dichloromethane (DCM) / Hexane system.

-

Recommendation: Run TLC in 30% DCM in Hexane .

-

Why? DCM interacts better with the polarizable bromine atoms than EtOAc, often improving resolution (ΔRf). 2,3,4-TBP usually elutes faster (higher Rf) than 2,4-DBP due to higher lipophilicity.

Q2: Can I avoid running a column?